molecular formula C9H12ClNO B13472283 2-Cyclopropoxyaniline hydrochloride

2-Cyclopropoxyaniline hydrochloride

Cat. No.: B13472283
M. Wt: 185.65 g/mol
InChI Key: MDRHWPFESDRCDA-UHFFFAOYSA-N
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Description

2-Cyclopropoxyaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyaniline hydrochloride typically involves the reaction of cyclopropyl alcohol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclopropyl-substituted aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclopropyl-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxyaniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simple aromatic amine with a similar structure but without the cyclopropoxy group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.

    Phenylamine: Another aromatic amine with different substituents on the benzene ring.

Uniqueness

2-Cyclopropoxyaniline hydrochloride is unique due to the presence of both the cyclopropoxy group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-cyclopropyloxyaniline;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-8-3-1-2-4-9(8)11-7-5-6-7;/h1-4,7H,5-6,10H2;1H

InChI Key

MDRHWPFESDRCDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2N.Cl

Origin of Product

United States

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